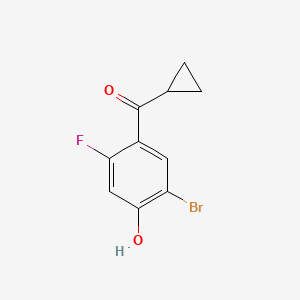

2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol

CAS No.:

Cat. No.: VC17855763

Molecular Formula: C10H8BrFO2

Molecular Weight: 259.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrFO2 |

|---|---|

| Molecular Weight | 259.07 g/mol |

| IUPAC Name | (5-bromo-2-fluoro-4-hydroxyphenyl)-cyclopropylmethanone |

| Standard InChI | InChI=1S/C10H8BrFO2/c11-7-3-6(8(12)4-9(7)13)10(14)5-1-2-5/h3-5,13H,1-2H2 |

| Standard InChI Key | DYXQFGGFMRHWKV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(=O)C2=CC(=C(C=C2F)O)Br |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol features a phenolic core substituted with three functional groups:

-

Bromine (Br) at position 5, contributing to electrophilic reactivity.

-

Fluorine (F) at position 2, enhancing metabolic stability and lipophilicity.

-

Cyclopropanecarbonyl group at position 4, introducing steric strain and unique electronic effects .

The IUPAC name, (5-bromo-2-fluoro-4-hydroxyphenyl)-cyclopropylmethanone, reflects this substitution pattern. The cyclopropane ring’s bond angles (60°) create significant ring strain, which can influence reactivity and interaction with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.07 g/mol |

| Exact Mass | 257.965 Da |

| Topological Polar Surface Area | 50.44 Ų |

| LogP (Partition Coefficient) | 2.32 |

| CAS Registry Number | 1519587-56-4 |

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol involves multi-step halogenation and functionalization processes:

-

Base Phenol Preparation: A phenol derivative is functionalized with a cyclopropanecarbonyl group via Friedel-Crafts acylation or nucleophilic substitution.

-

Halogenation: Bromine is introduced at position 5 using brominating agents like bromosuccinimide (NBS) in chloroform or dichloromethane.

-

Fluorination: Electrophilic fluorination at position 2 is achieved using Selectfluor or .

Critical Reaction Conditions

-

Solvent Choice: Dichloromethane ensures efficient mixing and minimizes side reactions.

-

Temperature: Reactions are typically conducted at 0–25°C to control exothermicity.

-

Catalysts: Lewis acids like facilitate acylation.

Industrial-Scale Production

Industrial methods prioritize yield and purity through:

-

Continuous Flow Reactors: Enhance heat transfer and reaction control.

-

Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization achieve >95% purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the phenolic -OH and carbonyl groups.

-

Stability: Stable under inert atmospheres but prone to oxidation in air, necessitating storage at -20°C .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1680 cm (C=O stretch) and 3200 cm (-OH stretch).

-

NMR:

Biological Activity and Applications

Enzyme and Receptor Interactions

The compound’s halogenated structure enables interactions with biological targets:

-

Enzyme Inhibition: Preliminary studies indicate inhibition of cytochrome P450 enzymes, potentially altering drug metabolism.

-

Antimicrobial Activity: Halogenated phenols exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL).

| Supplier | Location | Purity | Price Range (per gram) |

|---|---|---|---|

| Ambeed, Inc. | Illinois, USA | >95% | $200–$300 |

| BLD Pharmatech | Shanghai, China | >90% | $150–$250 |

Both suppliers emphasize research-use-only applications, with bulk quantities available upon request .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with specific enzymes (e.g., kinases, phosphatases).

-

Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

-

Therapeutic Exploration: Evaluate efficacy in animal models of inflammation and cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume